molecular formula C23H26F3N3O3 B2844205 N1-(4-(2-phenylmorpholino)butyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 954027-71-5

N1-(4-(2-phenylmorpholino)butyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2844205
CAS No.: 954027-71-5
M. Wt: 449.474
InChI Key: VDJAHUWHVQVWDP-UHFFFAOYSA-N
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Description

“N1-(4-(2-phenylmorpholino)butyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It contains a phenylmorpholine moiety and a trifluoromethylphenyl moiety . Phenylmorpholine derivatives are known to act as releasers of monoamine neurotransmitters and have stimulant effects . Trifluoromethylpyridines are used in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate phenylmorpholine and trifluoromethylphenyl precursors. Trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of trifluoromethyl-containing compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Trifluoromethyl groups are known to be strongly electron-withdrawing, which can influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would need to be determined experimentally. Trifluoromethyl groups are known to influence the physical and chemical properties of the compounds they are part of .

Scientific Research Applications

Synthesis and Chemical Applications

A novel synthetic approach involving acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed to produce di- and mono-oxalamides. This method offers a high-yielding and operationally simple route for the synthesis of anthranilic acid derivatives and oxalamides, indicating the versatility of oxalamide derivatives in synthetic organic chemistry (Mamedov et al., 2016).

Material Science and Polymer Research

In material science, oxalamide derivatives have been successfully employed as nucleating agents to modulate the crystal morphology, crystallization behavior, and thermal stability of polymers. For instance, a study demonstrated that an oxalamide derivative significantly enhanced the crystallization rate and thermal stability of poly(1,4-butylene adipate), highlighting the potential of such compounds in improving polymer materials' physical properties (Yang et al., 2017).

Catalysis and Chemical Transformations

Oxalamide derivatives have been explored in catalysis, particularly in the activation and stabilization of catalysts for chemical transformations. A study on copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides found that a specific oxalamide derivative was an effective catalyst, showcasing the role of these compounds in facilitating challenging chemical reactions (De et al., 2017).

Advanced Functional Materials

Research has also delved into the use of oxalamide derivatives in the design and development of advanced functional materials. For instance, organogels based on bis-(aminoalcohol)oxalamides have been proposed as novel carriers for dermal and topical drug delivery, demonstrating the applicability of these compounds in creating new drug delivery systems (Uzan et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, it might interact with certain receptors or enzymes in the body. The phenylmorpholine moiety is known to act as a releaser of monoamine neurotransmitters .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Trifluoromethyl-containing compounds are of increasing interest in various fields, including agrochemicals and pharmaceuticals .

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O3/c24-23(25,26)18-8-10-19(11-9-18)28-22(31)21(30)27-12-4-5-13-29-14-15-32-20(16-29)17-6-2-1-3-7-17/h1-3,6-11,20H,4-5,12-16H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJAHUWHVQVWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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